Homoferreirin

Overview

Description

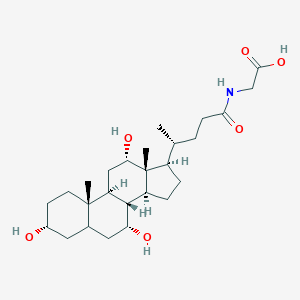

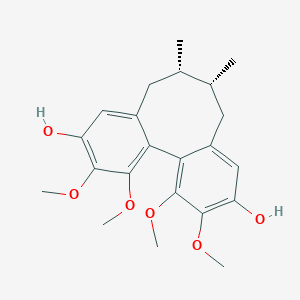

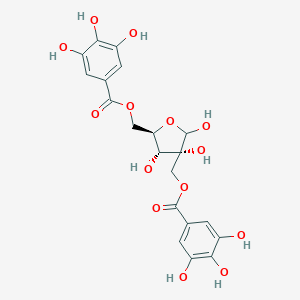

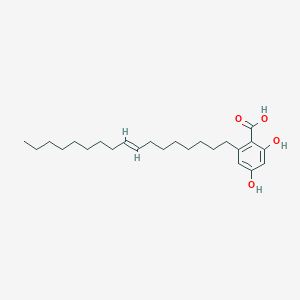

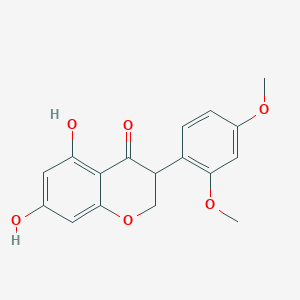

Homoferreirin is a natural flavonoid found in the herbs of Desmodium sequax . It has a molecular formula of C17H16O6 .

Synthesis Analysis

The synthesis of Homoferreirin involves the use of the ethoxymethyl chloride method from the literature . The compounds dihydrocladrin and homoferreirin, along with related compounds di-O-methylhomoferreirin and 7-O-methylsativanone, have been synthesized in racemic forms from the corresponding desoxybenzoins .Molecular Structure Analysis

Homoferreirin has a molecular formula of C17H16O6, an average mass of 316.305 Da, and a monoisotopic mass of 316.094696 Da . It is an isoflavonoid with methoxy groups attached to the C4’ atom of the isoflavonoid backbone .Physical And Chemical Properties Analysis

Homoferreirin has a density of 1.4±0.1 g/cm3, a boiling point of 557.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It has a molar refractivity of 81.7±0.3 cm3, a polar surface area of 85 Å2, and a molar volume of 232.9±3.0 cm3 .Scientific Research Applications

Synthesis of Homoferreirin : A study by Jain, Tyagi, and Prasad (1988) details the synthesis of homoferreirin and related compounds. They synthesized homoferreirin in racemic forms from corresponding desoxybenzoins using the ethoxymethyl chloride method. This research is significant for understanding the chemical synthesis and properties of homoferreirin (Jain, Tyagi, & Prasad, 1988).

Chemical Components of Heartwood : Balakrishna et al. (1962) explored the major crystalline components of the heartwood of Ougeinia dalbergioides Linn, among which homoferreirin was identified. This research contributes to understanding the natural sources and chemical composition involving homoferreirin (Balakrishna, Ramanathan, Seshadri, & Venkataramani, 1962).

Safety and Hazards

Mechanism of Action

Target of Action

Homoferreirin is an organic iron compound . The primary target of Homoferreirin is the iron atom coordinated in the compound . This iron atom can interact with reactants, promoting chemical reactions with high efficiency and selectivity .

Mode of Action

Homoferreirin acts as a catalyst in organic synthesis . The iron atom in its structure can react with other substances, facilitating the progress of chemical reactions . This interaction results in changes to the reactants, leading to the formation of new compounds .

Pharmacokinetics

As an organic iron compound, its bioavailability may be influenced by factors such as its solubility in organic solvents and its stability under various conditions .

Result of Action

The primary result of Homoferreirin’s action is the facilitation of chemical reactions . By acting as a catalyst, it promotes the progress of these reactions, leading to the formation of new compounds . It also exhibits high efficiency and selectivity in these reactions .

Action Environment

The action of Homoferreirin can be influenced by various environmental factors. For instance, its solubility in organic solvents like benzene and toluene can affect its efficacy . Additionally, its stability under different conditions, such as temperature and pH, can also impact its action . Proper storage conditions (2-8℃) are necessary to maintain its stability .

properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLDNMHDNFCNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331952 | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Homoferreirin | |

CAS RN |

482-01-9 | |

| Record name | (±)-Homoferreirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoferreirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 169 °C | |

| Record name | Homoferreirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Homoferreirin and where is it found?

A1: Homoferreirin is a naturally occurring isoflavanone, specifically a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. It was first isolated from the heartwood of Ougeinia dalbergioides Linn, a tree species. [] It has also been identified in Cicer arietinum (chickpea). []

Q2: Can you describe the structural characteristics of Homoferreirin?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of Homoferreirin, its structure is described as a 5,7-dihydroxy-2′,4′-dimethoxyisoflavanone. This means it possesses a characteristic isoflavanone backbone with hydroxyl groups at positions 5 and 7, and methoxy groups at positions 2' and 4'. Unfortunately, the abstracts lack specific details regarding spectroscopic data (NMR, IR, Mass Spec) for Homoferreirin.

Q3: Is there a connection between Homoferreirin and the biosynthesis of other isoflavonoids?

A3: Research suggests that while Homoferreirin itself might not be a direct precursor in the biosynthetic pathway of other isoflavones found in Cicer arietinum, its presence indicates a broader role of isoflavanones in isoflavone biosynthesis. [] Studies using radiolabeled precursors in Cicer arietinum seedlings indicated that the 2,3-aryl migration, a crucial step in isoflavone biosynthesis, might not directly involve isoflavanones with the same substitution pattern as the final isoflavone products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.